

# A Technical Guide to Boc-Ala(4-pyridyl)-OH for Researchers

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## Compound of Interest

Compound Name: Boc-Ala(4-pyridyl)-OH

Cat. No.: B558396

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This technical guide provides an in-depth overview of N-tert-Butoxycarbonyl-L-3-(4-pyridyl)alanine, commonly referred to as **Boc-Ala(4-pyridyl)-OH**. It is tailored for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental context, and workflow visualizations. This non-natural amino acid derivative is a valuable building block in peptide synthesis and medicinal chemistry, primarily due to the unique properties conferred by the 4-pyridyl group.

## Core Physicochemical Properties

**Boc-Ala(4-pyridyl)-OH** is a derivative of the amino acid alanine, featuring a tert-Butoxycarbonyl (Boc) protecting group on the alpha-amino group and a 4-pyridyl moiety on the side chain. The Boc group is instrumental in peptide synthesis, preventing unintended reactions at the N-terminus during the coupling of amino acids.

## Quantitative Data Summary

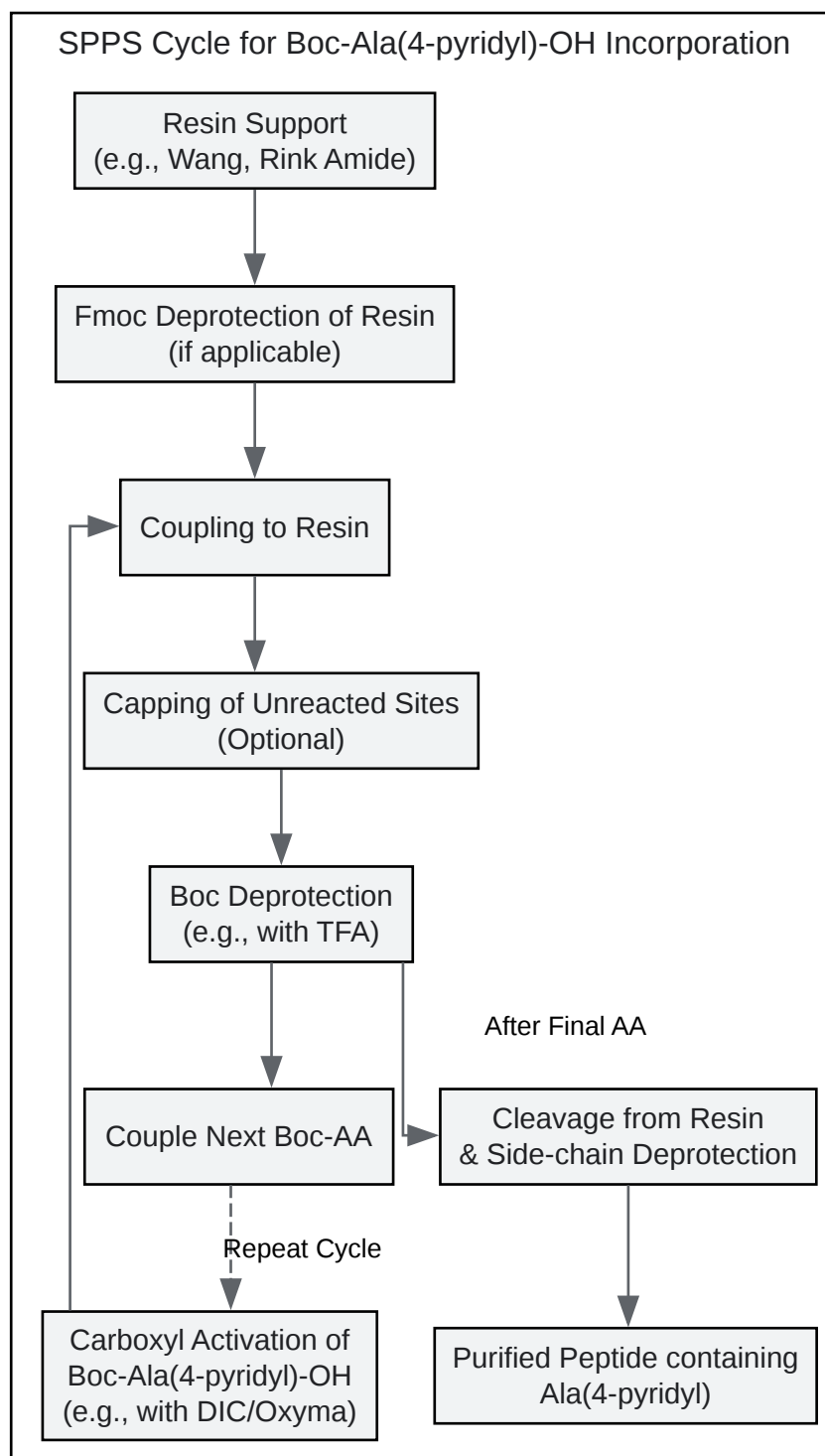
The key quantitative properties of **Boc-Ala(4-pyridyl)-OH** are summarized in the table below. Data for both the L-form ((S)-enantiomer) and D-form ((R)-enantiomer) are provided for comparison, as both are utilized in research, particularly in the synthesis of peptides with modified biological activity and stability.

Property	L-Form (S)-enantiomer	D-Form (R)-enantiomer
Molecular Weight	266.29 g/mol [1][2]	266.3 g/mol [3]
Molecular Formula	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O <sub>4</sub> [1][2][4]	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O <sub>4</sub> [3]
CAS Number	37535-57-2[1][2]	37535-58-3[3][5]
Melting Point	224-232 °C[4]	226-232 °C[3]
Appearance	White to off-white or light yellow solid/powder[2][4]	White powder[3]
Purity (Typical)	≥97% (HPLC), ≥99.5% (Chiral HPLC)[4]	≥99% (HPLC)[3]
Optical Rotation	[α] <sub>20</sub> /D = -30 ± 1° (c=1 in DMF)[4]	[α] <sub>20</sub> /D = +5.5 ± 0.5° (c=1 in AcOH)[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6]	Not specified

## Role in Peptide Synthesis and Drug Development

**Boc-Ala(4-pyridyl)-OH** is a versatile reagent for incorporating a pyridyl functional group into peptide chains. The pyridine ring can engage in specific interactions with biological targets, such as receptors and enzymes, which is a desirable feature in the design of targeted therapeutics.[3][4] Amino acid derivatives like this are recognized for their potential to influence physiological activities, which underpins their use in developing new drug candidates.[1][2]

The workflow for utilizing Boc-protected amino acids in Solid-Phase Peptide Synthesis (SPPS) is a well-established methodology. The process involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid resin support.

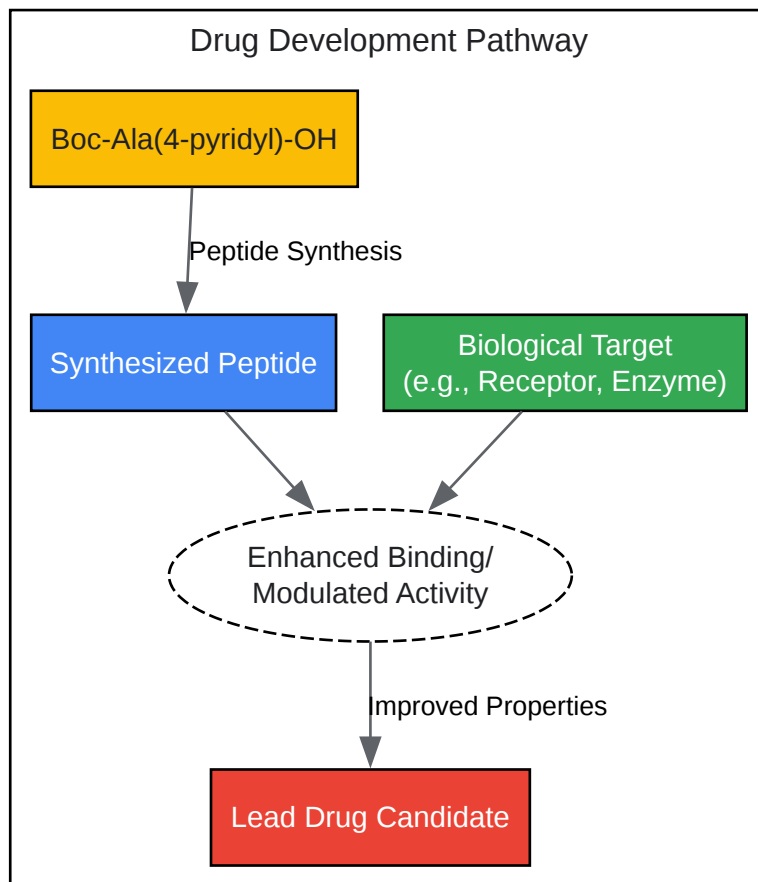


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Workflow for Solid-Phase Peptide Synthesis (SPPS) using **Boc-Ala(4-pyridyl)-OH**.

## Conceptual Application in Drug Discovery

The incorporation of non-natural amino acids like 4-pyridylalanine is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptides. These modifications can lead to improved receptor affinity, selectivity, and metabolic stability. The pyridine ring, in particular, can act as a hydrogen bond acceptor or participate in pi-stacking interactions, potentially enhancing the binding of the peptide to its biological target.[3][4]



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Conceptual role of **Boc-Ala(4-pyridyl)-OH** in the drug discovery process.

## Experimental Protocols

### General Protocol for Boc Protection of Amino Acids

The synthesis of **Boc-Ala(4-pyridyl)-OH** involves the protection of the amino group of 3-(4-pyridyl)alanine. A general and widely used method for this transformation employs di-tert-butyl dicarbonate (Boc<sub>2</sub>O).[7]

- **Dissolution:** Dissolve the starting amino acid, 3-(4-pyridyl)alanine, in a suitable solvent mixture, such as aqueous sodium hydroxide or a mixture of water and an organic solvent like tert-butyl alcohol.<sup>[7]</sup>
- **Reagent Addition:** Add di-tert-butyl dicarbonate (Boc<sub>2</sub>O) to the stirred solution. The reaction is typically performed at ambient temperature.
- **pH Adjustment:** Maintain the pH of the reaction mixture in the alkaline range (pH ~12-12.5) to ensure the amino group is deprotonated and reactive.<sup>[7]</sup>
- **Reaction Monitoring:** Allow the reaction to proceed for several hours (e.g., 15-18 hours) until completion.<sup>[7]</sup> The progress can be monitored by techniques like Thin-Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, acidify the mixture to a pH of approximately 3 using a suitable acid (e.g., citric acid or cold dilute HCl) to protonate the carboxylic acid.<sup>[7]</sup>
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate.
- **Purification:** Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), and evaporate the solvent under reduced pressure. The crude product can be further purified by crystallization.<sup>[7]</sup>

## General Protocol for Peptide Coupling in SPPS

The following protocol outlines the general steps for coupling a Boc-protected amino acid, such as **Boc-Ala(4-pyridyl)-OH**, to a resin-bound amino acid during SPPS.

- **Resin Preparation:** Start with a suitable resin (e.g., Wang resin) pre-loaded with the first C-terminal amino acid (Fmoc-protected). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
- **Fmoc-Deprotection:** Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid. Wash the resin thoroughly with DMF.

- **Amino Acid Activation:** In a separate vessel, dissolve **Boc-Ala(4-pyridyl)-OH** (e.g., 4 equivalents) in DMF. Add an activating agent, such as a mixture of N,N'-diisopropylcarbodiimide (DIC) (5 equivalents) and Oxyma (4 equivalents).<sup>[8]</sup> Allow the activation to proceed for a few minutes.
- **Coupling Reaction:** Add the activated amino acid solution to the deprotected resin. Agitate the mixture for a sufficient time (e.g., 1-2 hours) to ensure complete coupling.
- **Washing:** After the coupling reaction, wash the resin extensively with DMF to remove excess reagents and by-products.
- **Cycle Repetition:** For the addition of subsequent amino acids, repeat the cycle starting with the deprotection step (in this case, Boc-deprotection using an acid like trifluoroacetic acid), followed by neutralization and coupling of the next Boc-protected amino acid.

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## References

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